6-(difluoromethoxy)-5,7-dimethoxy-1H-indole-2-carboxylic Acid
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Overview
Description
6-(difluoromethoxy)-5,7-dimethoxy-1H-indole-2-carboxylic Acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of difluoromethoxy and dimethoxy groups in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(difluoromethoxy)-5,7-dimethoxy-1H-indole-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as sodium chlorite and sulfamic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Sodium chlorite and sulfamic acid in acetonitrile.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-substituted indole derivatives, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
6-(difluoromethoxy)-5,7-dimethoxy-1H-indole-2-carboxylic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(difluoromethoxy)-5,7-dimethoxy-1H-indole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the difluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
5,7-dimethoxy-1H-indole-2-carboxylic Acid: Lacks the difluoromethoxy group, which may result in different biological activities.
6-methoxy-5,7-dimethoxy-1H-indole-2-carboxylic Acid: Contains a methoxy group instead of a difluoromethoxy group, leading to variations in chemical stability and reactivity.
Uniqueness
The presence of the difluoromethoxy group in 6-(difluoromethoxy)-5,7-dimethoxy-1H-indole-2-carboxylic Acid makes it unique compared to other similar compounds. This group can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and ability to interact with biological targets.
Properties
CAS No. |
885525-00-8 |
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Molecular Formula |
C12H11F2NO5 |
Molecular Weight |
287.22 g/mol |
IUPAC Name |
6-(difluoromethoxy)-5,7-dimethoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C12H11F2NO5/c1-18-7-4-5-3-6(11(16)17)15-8(5)10(19-2)9(7)20-12(13)14/h3-4,12,15H,1-2H3,(H,16,17) |
InChI Key |
MNIQSHQOLNLNOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)O)OC)OC(F)F |
Origin of Product |
United States |
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